Basic lead carbonate

Catalog No.
S588248
CAS No.
1319-46-6
M.F
CHO4Pb-3
M. Wt
284 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Basic lead carbonate

CAS Number

1319-46-6

Product Name

Basic lead carbonate

IUPAC Name

lead(2+);dicarbonate;dihydroxide

Molecular Formula

CHO4Pb-3

Molecular Weight

284 g/mol

InChI

InChI=1S/CH2O3.H2O.Pb/c2-1(3)4;;/h(H2,2,3,4);1H2;/p-3

InChI Key

FKRDCRZYTCMHEM-UHFFFAOYSA-K

SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Pb+2].[Pb+2].[Pb+2]

solubility

Sol in acetic acid
Insol in water and alcohol; slightly sol in carbonated water; sol in nitric acid

Synonyms

hydrocerussite, trilead dihydroxide dicarbonate

Canonical SMILES

C(=O)([O-])[O-].[OH-].[Pb]

The exact mass of the compound Basic lead carbonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in acetic acidinsol in water and alcohol; slightly sol in carbonated water; sol in nitric acid. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Basic lead carbonate (2PbCO3·Pb(OH)2), commonly known as hydrocerussite, is a dense, white inorganic complex salt integrating both carbonate and hydroxide ions within a highly crosslinked coordination structure [1]. Unlike simple lead salts, this basic carbonate features an inherent alkalinity and a distinct thermal decomposition profile initiated by early dehydration [2]. Industrially, it serves as a critical precursor for advanced electroceramics, a reactive canvas for spatially patterned perovskite semiconductors, and a specialized acid-scavenging stabilizer [1]. Procurement decisions typically hinge on its specific insolubility in organic solvents, its rapid ion-exchange kinetics, and its thermodynamic stability in aqueous environments compared to neutral lead carbonates[3].

Substituting basic lead carbonate with neutral lead carbonate (cerussite), lead oxide, or soluble lead nitrates fundamentally alters reaction kinetics and phase stability in downstream applications. In aqueous slurries or long-term coatings, neutral lead carbonate is thermodynamically unstable and will spontaneously undergo partial hydrolysis to form hydrocerussite, causing uncontrolled volume changes and formulation inconsistencies[1]. In advanced manufacturing, such as perovskite lithography, replacing basic lead carbonate with soluble precursors like lead acetate results in immediate canvas dissolution upon contact with solvent-based inks, completely destroying spatial resolution [2]. Furthermore, during high-temperature calcination for electroceramics, basic lead carbonate’s pre-decarboxylation water release creates a ruptured, highly reactive intermediate lattice, whereas simple carbonates follow a rigid, stepwise decomposition that requires entirely different thermal activation windows[3].

Insolubility-Driven Spatial Resolution in Perovskite Lithography

In the fabrication of spatially patterned perovskite semiconductors, the choice of lead precursor dictates the structural integrity of the reactive canvas. Research demonstrates that basic lead carbonate forms a nanoporous film (comprising 40–300 nm particles) that remains entirely insoluble when exposed to isopropyl alcohol (IPA)[1]. When methylammonium halide (MAX) inks are contact-printed onto this canvas, the basic lead carbonate undergoes localized ion exchange without dissolving, retaining the precise stamped pattern [1]. In contrast, standard soluble lead salts dissolve upon contact with the ink solvent, leading to uncontrolled precursor migration and a complete loss of spatial resolution.

Evidence DimensionCanvas solubility and pattern retention during contact printing
Target Compound DataBasic lead carbonate remains insoluble in IPA, maintaining 40–300 nm nanoporous structural integrity
Comparator Or BaselineSoluble lead salts (e.g., lead acetate) which dissolve in the ink solvent
Quantified DifferenceEnables high-resolution spatial patterning via localized solid-state conversion, whereas soluble salts cause immediate pattern bleeding and dissolution
ConditionsContact printing of methylammonium halide (MAX) inks in isopropyl alcohol onto a nanoporous precursor film

Procuring basic lead carbonate is essential for optoelectronic manufacturing where strict spatial resolution and the prevention of precursor migration are critical.

Accelerated Halide Conversion Kinetics for Perovskite Synthesis

The chemical structure of basic lead carbonate, combining basic hydroxide and carbonate groups, facilitates exceptionally rapid halide exchange reactions compared to more stable lead oxides or nitrates. In direct conversion assays using methylammonium halide reagents, basic lead carbonate yields an instantaneous and 'very bright' photoluminescent (PL) perovskite signal upon a 50 μL reagent drip [1]. Under identical conditions, lead nitrate produces only a 'very dim' signal, indicating significantly slower or less complete conversion [1]. This kinetic advantage is attributed to the basic carbonate's susceptibility to rapid acidic replacement of the carbonate/hydroxide anions by halides.

Evidence DimensionPhotoluminescence intensity as a proxy for perovskite conversion speed
Target Compound DataBasic lead carbonate yields an instantaneous, 'very bright' PL signal
Comparator Or BaselineLead nitrate (160 mg), which yields an instantaneous but 'very dim' PL signal
Quantified DifferenceVisually superior conversion completeness and reaction speed for the basic carbonate under identical reagent exposure
Conditions50 μL drip of methylammonium halide reagent at room temperature

For rapid, room-temperature solid-state syntheses, basic lead carbonate offers superior reaction kinetics, minimizing the need for prolonged reaction times or harsh chemical driving forces.

Thermodynamic Phase Stability in Aqueous Environments

When formulating aqueous suspensions or long-term protective coatings, the thermodynamic stability of the lead phase is paramount. Studies on lead carbonate polymorphs indicate that neutral lead carbonate (cerussite) is metastable in water and undergoes spontaneous partial hydrolysis upon heating to form basic lead carbonate (hydrocerussite) [1]. Because basic lead carbonate is the terminal stable phase in these environments, utilizing it as the starting material prevents post-formulation phase shifts, which can otherwise lead to pigment volume concentration (PVC) changes, rheological instability, or coating defects [1].

Evidence DimensionCrystalline phase stability under aqueous heating
Target Compound DataBasic lead carbonate (hydrocerussite) remains phase-stable
Comparator Or BaselineNeutral lead carbonate (cerussite), which undergoes phase transformation
Quantified DifferenceNeutral lead carbonate spontaneously converts to the basic form, making basic lead carbonate the only thermodynamically stable choice for hot aqueous processing
ConditionsHeating of the crystalline powders in an aqueous environment

Selecting the basic form prevents unpredictable post-formulation phase transformations, ensuring reproducible rheology and long-term structural integrity in aqueous systems.

Pre-Decarboxylation Lattice Rupture During Thermal Decomposition

Basic lead carbonate exhibits a thermal decomposition pathway distinct from normal lead carbonate, making it a highly specific precursor for calcined mixed-metal oxides. While normal lead carbonate (PbCO3) decomposes through a rigid, stepwise formation of intermediate oxycarbonates (e.g., PbCO3·2PbO) between 220°C and 380°C, basic lead carbonate undergoes an initial dehydration step prior to main decarboxylation [1]. This early H2O evolution creates a partially ruptured, highly defective crystal lattice by 220°C. This pre-ruptured state enhances the solid-state reactivity of the resulting PbO during subsequent high-temperature mixing with other precursors [1].

Evidence DimensionThermal decomposition sequence and intermediate lattice state
Target Compound DataBasic lead carbonate releases water early, yielding a ruptured, highly reactive intermediate lattice at 220°C
Comparator Or BaselineNormal lead carbonate (PbCO3), which retains whole crystals and decomposes via a rigid 2:1:2 stepwise oxycarbonate sequence
Quantified DifferenceThe early dehydration of the basic salt bypasses the stable intermediate oxycarbonate phases seen in normal cerussite, lowering the kinetic barrier for subsequent solid-state reactions
ConditionsThermogravimetric (TG) and Differential Thermal Analysis (DTA) heating in air

For electroceramic manufacturing, the early lattice rupture of basic lead carbonate provides a more reactive intermediate, facilitating lower-temperature or more homogeneous solid-state calcination.

Spatially Patterned Perovskite Optoelectronics

Utilizing basic lead carbonate's insolubility in organic solvents to act as a stable, nanoporous reactive canvas for high-resolution ion-exchange lithography [1].

Rapid Solid-State Halide Exchange Syntheses

Leveraging its superior reaction kinetics and rapid conversion to lead halide perovskites in room-temperature, solvent-minimized manufacturing environments[2].

Aqueous Slurry and Coating Formulations

Employing hydrocerussite as the terminal stable phase to prevent unpredictable rheological shifts and volume changes caused by the spontaneous hydrolysis of neutral lead carbonates [3].

Precursor for Electroceramics

Capitalizing on its unique thermal decomposition pathway, where early dehydration creates a highly reactive, defective lattice that improves homogeneity during high-temperature calcination [4].

Physical Description

OtherSolid

Color/Form

White hexagonal crystals
White, amorphous powde

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

284.96414 g/mol

Monoisotopic Mass

284.96414 g/mol

Heavy Atom Count

6

Density

6.14 g/cu cm

Melting Point

400 °C, decomposes

UNII

WDF96425HV

GHS Hazard Statements

Aggregated GHS information provided by 356 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (98.31%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

1319-47-7
1319-46-6

Wikipedia

Basic lead carbonate

Methods of Manufacturing

Prepared by passing CO2 into a cold dilute solution of lead acetate, or by shaking a suspension of a lead salt less soluble than the carbonate with ammonium carbonate at a low temperature to avoid formation of basic lead carbonate.
(1) Dutch process. By the corrosion of lead buckles in pots by acetic acid and carbon dioxide generated by the fermentation of waste tanbark. (2) Carter process. By treating very finely divided lead in revolving wooden cylinders with dilute acetic acid and carbon dioxide.
It is produced by rotating a charge of lead oxide in a cylinder and spraying it with acetic acid soln; carbon dioxide from flue gas is introduced, and the basic lead carbonate is formed. It is also made by oxidizing a lead oxide slurry and introducing flue gas to carbonate the product.
It is produced by several methods, in which soluble lead acetate is treated with carbon dioxide. For example, in the Thompson-Stewart Process, an aqueous slurry of finely divided lead metal or monoxide, or a mixture of both, is treated with acetic acid in the presence of air and carbon dioxide.

General Manufacturing Information

Lead carbonate hydroxide (Pb3(CO3)2(OH)2): ACTIVE
The Thompson-Steward process produces very fine particle-size lead hydroxide carbonate with a carbonate content ranging from 62 to 65% (vs 68.9% PbCO3, theoretical).
... One basic lead carbonate, lead dihydroxydicarbonate (2PbCO3.Pb(OH)2), containing 62-66% lead carbonate, is used commercially.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Dates

Last modified: 04-14-2024

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